{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NE97220 involves the reaction of 3-methylpyridin-2-ylamine with phosphonic acid derivatives. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of NE97220 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
NE97220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NE97220 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols .
Scientific Research Applications
NE97220 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects and pharmacokinetics.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NE97220 involves its interaction with specific molecular targets and pathways. It is known to inhibit protein prenylation, a process essential for the function of certain proteins involved in cell signaling and growth. By preventing protein prenylation, NE97220 induces apoptosis (programmed cell death) and inhibits bone resorption, making it a potential candidate for the treatment of bone diseases and certain cancers .
Comparison with Similar Compounds
NE97220 is structurally similar to other bisphosphonates, such as alendronate and pamidronate. it exhibits unique properties, including higher potency in inhibiting protein prenylation and inducing apoptosis. Similar compounds include:
Alendronate: Used to treat osteoporosis and other bone diseases.
Pamidronate: Employed in the treatment of hypercalcemia and bone metastases.
NE21656: Another bisphosphonate with similar bioactivity but different potency and specificity.
NE97220 stands out due to its specific molecular interactions and higher efficacy in certain biological assays, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H12N2O6P2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
[[(3-methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H12N2O6P2/c1-5-3-2-4-8-6(5)9-7(16(10,11)12)17(13,14)15/h2-4,7H,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
NAIJOBGUXRHQJW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CC1=C(N=CC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NE97220; NE 97220; NE-97220; CGA 103586; CGA-103586. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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